molecular formula C12H11ClO2 B2819083 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2252382-54-8

3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2819083
CAS No.: 2252382-54-8
M. Wt: 222.67
InChI Key: DDORVEUZSDLWRI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2252382-54-8) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with a 4-chlorophenyl group and a carboxylic acid moiety. The BCP core is a non-classical bioisostere for para-substituted benzene rings, offering improved metabolic stability and reduced planarity while maintaining steric and electronic properties .

Properties

IUPAC Name

3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORVEUZSDLWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252382-54-8
Record name 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the reaction of [1.1.1]propellane with 4-chlorophenyl magnesium bromide under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives . These methods are advantageous due to their ability to control reaction parameters precisely, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is in the field of medicinal chemistry as a bioisostere for phenyl rings. This compound has been utilized in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, which are significant in cancer immunotherapy. The bicyclo[1.1.1]pentane moiety enhances metabolic stability and selectivity compared to traditional phenyl-containing compounds, thereby improving pharmacokinetic profiles and reducing off-target effects .

Case Study: IDO1 Inhibition

A notable study highlighted the synthesis and evaluation of bicyclo[1.1.1]pentane derivatives as IDO1 inhibitors. The modifications led to compounds that exhibited excellent potency (IC50 values as low as 3.1 nM) and improved metabolic stability in vitro and in vivo, indicating their potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR) Studies

Research involving this compound has also focused on structure-activity relationships to optimize its efficacy as a drug candidate. By systematically altering the substituents on the bicyclic core, researchers have been able to enhance selectivity and potency while maintaining favorable pharmacokinetic properties .

Drug Development

The compound's unique structural features have made it a subject of interest for drug development processes aimed at creating new therapies for diseases where IDO1 plays a critical role, such as cancer and autoimmune disorders. The ability to mitigate metabolic instability through the bicyclo[1.1.1]pentane framework presents a promising avenue for developing next-generation therapeutics .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The BCP scaffold allows diverse functionalization at the 3-position. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference Evidence
3-(4-Chlorophenyl)-BCP-1-carboxylic acid 4-Cl-C₆H₄ C₁₂H₁₁ClO₂ 222.67 Bioisostere for phenyl; drug design
3-(4-Fluorophenyl)-BCP-1-carboxylic acid 4-F-C₆H₄ C₁₂H₁₁FO₂ 206.21 Enhanced metabolic stability
3-(4-Nitrophenyl)-BCP-1-carboxylic acid 4-NO₂-C₆H₃ C₁₂H₁₁NO₄ 233.22 Electron-withdrawing; reactivity studies
3-(4-Bromophenyl)-BCP-1-carboxylic acid 4-Br-C₆H₄ C₁₂H₁₁BrO₂ 267.12 Heavy atom for crystallography
3-(4-Methoxyphenyl)-BCP-1-carboxylic acid 4-OCH₃-C₆H₄ C₁₃H₁₄O₃ 218.25 Electron-donating; synthetic intermediate
3-(Trifluoromethyl)-BCP-1-carboxylic acid CF₃ C₇H₇F₃O₂ 180.13 High lipophilicity; CNS drug potential

Key Observations :

  • Electron-Withdrawing Groups (NO₂, CF₃): Increase acidity of the carboxylic acid and influence reactivity in coupling reactions .
  • Halogen Substituents (Cl, Br, F) : Improve metabolic stability and binding affinity in enzyme inhibitors .
  • Methoxy Group (OCH₃) : Enhances solubility but may reduce membrane permeability .
Common Routes :

Photochemical Synthesis : Used for 3-(4-methoxyphenyl) and 4-halophenyl derivatives via [1.1.1]propellane opening with aryl iodides under UV light (254 nm), followed by carboxylation with CO₂ .

Carboxylic Acid Activation : 3-(Methoxycarbonyl)-BCP-1-carboxylic acid () serves as a precursor for amide/ester derivatives via coupling with amines or alcohols using DCC/DMAP or oxalyl chloride .

Reduction Reactions: LiAlH₄ reduces the carboxylic acid to alcohols (e.g., 3-(difluoromethyl)-BCP-1-methanol) for further functionalization .

Yield Variations :

  • 3-(4-Chlorophenyl)-BCP derivatives are synthesized in ~60% purity after chromatography .
  • Amide couplings (e.g., with 4-aminocyclohexanone) achieve 86% yield using flash chromatography .

Physicochemical Properties

  • Solubility : Fluorinated derivatives (e.g., 4-F, CF₃) show higher lipophilicity (LogD ~2.5) compared to polar nitro or methoxy analogues (LogD ~1.0) .
  • Stability : Microsomal stability studies indicate halogenated BCPs (Cl, Br) exhibit t₁/₂ > 60 min, outperforming nitro-substituted analogues .
  • NMR Data :
    • 3-(4-Chlorophenyl)-BCP : Distinct aromatic peaks at δ 7.41–7.28 ppm (CDCl₃) .
    • 3-(4-Nitrophenyl)-BCP : Downfield-shifted aromatic protons (δ 7.86–7.72 ppm) due to nitro group .

Biological Activity

3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2252382-54-8) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which serves as a non-classical bioisostere for aromatic compounds. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H11ClO2
  • Molecular Weight : 222.67 g/mol
  • Purity : 95%

The bicyclo[1.1.1]pentane (BCP) framework provides a rigid three-dimensional structure that enhances the compound's stability and metabolic profile compared to traditional aromatic systems.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including this compound. In particular, research indicates that compounds containing the BCP moiety can effectively modulate inflammatory responses:

  • A study involving BCP-containing synthetic lipoxin A4 mimetics demonstrated significant attenuation of lipopolysaccharide (LPS)-induced NFκB activity in monocytes, with one derivative showing an IC50 in the picomolar range . This suggests that the incorporation of the BCP structure enhances the anti-inflammatory efficacy of these compounds.
CompoundActivityIC50 (pM)Effect on Cytokines
BCP-sLXm (6a)Anti-inflammatory<100Downregulated TNFα, MCP1, MIP1α

The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with inflammation:

  • The compound significantly downregulates pro-inflammatory cytokines such as TNFα and MCP1 in human monocyte cell lines, indicating a potential pathway for therapeutic intervention in inflammatory diseases .

Synthesis and Evaluation

A comprehensive synthesis of BCP derivatives has been reported, showcasing their potential as bioactive molecules:

  • Researchers synthesized various BCP-containing lipoxin A4 mimetics through asymmetric synthesis methods, yielding compounds with promising biological activities . These studies emphasize the versatility of BCP as a scaffold for drug development.

Applications in Drug Development

The unique structural properties of bicyclo[1.1.1]pentane make it an attractive candidate for drug design:

  • BCPs serve as effective replacements for phenyl rings and other functional groups in drug candidates, enhancing metabolic stability and reducing toxicity associated with traditional aromatic systems . This has led to increased interest in their application across various therapeutic areas.

Q & A

Q. Table 1: Representative Synthesis Pathways

StepReagents/ConditionsYield (%)Reference
BCP core formation[1.1.1]Propellane derivatives, radical initiation60–75
Chlorophenyl introductionPd-catalyzed coupling, 4-chlorophenylboronic acid45–60
Carboxylic acid generationNaOH/EtOH, reflux>85

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify bridgehead protons (δ 2.5–3.5 ppm) and the carboxylic acid proton (δ 10–12 ppm). The 4-chlorophenyl group shows aromatic signals at δ 7.2–7.4 ppm .
  • X-ray Crystallography : Confirms the BCP scaffold’s strained geometry (bond angles ~90°) and spatial orientation of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C12_{12}H11_{11}ClO2_2) .

Advanced: What methodologies address low yields in the final coupling steps during synthesis?

Answer:
Low yields in cross-coupling steps (e.g., Suzuki-Miyaura) are mitigated by:

  • Catalyst Optimization : Using Pd(PPh3_3)4_4 or SPhos ligands enhances electron-deficient aryl boronic acid reactivity .
  • Solvent Selection : Polar aprotic solvents (DMA or DMF) improve solubility of the BCP intermediate .
  • Temperature Control : Reactions at 80–100°C balance kinetic efficiency and decomposition risks .

Q. Table 2: Impact of Reaction Conditions on Coupling Efficiency

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)2_2Toluene11030
Pd(PPh3_3)4_4DMF8065
SPhos-PdDMA10072

Advanced: How does the chlorophenyl group influence biological activity compared to other substituents?

Answer:
The 4-chlorophenyl moiety enhances lipophilicity and target binding via hydrophobic interactions. Comparative studies show:

  • Potency : Chlorophenyl derivatives exhibit 2–3x higher enzyme inhibition (e.g., cyclooxygenase-2) vs. fluorophenyl analogs, attributed to stronger electron-withdrawing effects .
  • Selectivity : The chlorine atom reduces off-target interactions compared to bulkier substituents (e.g., trifluoromethyl) .

Q. Table 3: Substituent Effects on Biological Activity

SubstituentIC50_{50} (nM)Selectivity Ratio
4-Cl-Ph12 ± 210:1
4-F-Ph28 ± 55:1
CF3_345 ± 73:1

Stability: What are the stability profiles under different storage conditions?

Answer:

  • Thermal Stability : Decomposition occurs >150°C, with carboxylic acid dimerization observed under prolonged heating .
  • Photostability : UV light exposure (254 nm) induces minor degradation; amber glass vials are recommended .
  • Solution Stability : Stable in DMSO (6 months at -20°C) but prone to hydrolysis in aqueous buffers (pH < 3 or >10) .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Conformational Dynamics : The BCP scaffold’s rigidity may alter binding in flexible vs. rigid protein pockets .
  • Data Normalization : Standardize activity metrics (e.g., % inhibition at 10 μM vs. IC50_{50}) and validate with orthogonal assays (SPR vs. fluorescence polarization) .

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